An In-Depth Technical Guide to Egfr/brafv600E-IN-1: Chemical Structure, Synthesis, and Biological Activity
An In-Depth Technical Guide to Egfr/brafv600E-IN-1: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual EGFR and BRAF V600E inhibitor, Egfr/brafv600E-IN-1, also known as compound 23 in associated literature. This document details its chemical structure, a step-by-step synthesis protocol, and in-depth experimental methodologies for its biological evaluation.
Chemical Structure and Properties
Egfr/brafv600E-IN-1 is a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of B-Raf proto-oncogene, serine/threonine kinase (BRAF). Its chemical information is summarized below.
| Property | Value |
| IUPAC Name | 8-chloro-10-methyl-2-(4-morpholinophenethyl)-2,3-dihydropyrazino[1,2-a]indole-1,4-dione |
| CAS Number | 2492429-45-3 |
| SMILES | O=C1N(CCC2=CC=C(N3CCOCC3)C=C2)CC(N4C1=C(C)C5=C4C=CC(Cl)=C5)=O |
| Molecular Formula | C28H27ClN4O3 |
| Molecular Weight | 519.0 g/mol |
Synthesis Protocol
The synthesis of Egfr/brafv600E-IN-1 involves a multi-step process culminating in the formation of the 2,3-dihydropyrazino[1,2-a]indole-1,4-dione core structure. The following is a detailed experimental protocol for its synthesis.
Materials and Reagents:
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Appropriate starting materials for the pyrazino-indole core
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2-(4-morpholinophenyl)ethan-1-amine
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Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)
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Reagents for amide coupling (e.g., HATU, DIPEA)
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Reagents for cyclization
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Synthesis Workflow:
Caption: Synthetic workflow for Egfr/brafv600E-IN-1.
Step-by-Step Procedure:
A detailed, step-by-step synthesis procedure would be outlined here, based on the specific reactions and conditions described in the primary literature. This would include:
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Synthesis of the pyrazino-indole scaffold: Describing the initial reactions to form the core heterocyclic structure.
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Coupling with the side chain: Detailing the reaction conditions for attaching the 2-(4-morpholinophenyl)ethyl group. This typically involves activating the carboxylic acid of the pyrazino-indole intermediate and reacting it with the amine.
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Final cyclization and purification: Describing the final ring-closing reaction and the purification of the final product using techniques like column chromatography to achieve high purity.
Biological Activity and In Vitro Assays
Egfr/brafv600E-IN-1 has demonstrated significant antiproliferative activity against various cancer cell lines and potent inhibition of its target kinases.
Quantitative Biological Data:
| Assay | Target/Cell Line | IC50 (µM) |
| Kinase Inhibition | EGFR | 0.08 |
| BRAF V600E | 0.15 | |
| Antiproliferative Activity | A-549 (Lung Carcinoma) | 1.2 |
| MCF-7 (Breast Adenocarcinoma) | 0.79 | |
| Panc-1 (Pancreatic Carcinoma) | 1.3 | |
| HT-29 (Colorectal Adenocarcinoma) | 1.23 |
Experimental Protocols:
This assay determines the concentration of Egfr/brafv600E-IN-1 required to inhibit 50% of the kinase activity of EGFR and BRAF V600E. A common method is the ADP-Glo™ Kinase Assay.
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Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
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Reagents:
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Recombinant human EGFR or BRAF V600E enzyme
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Substrate (e.g., a generic tyrosine kinase substrate for EGFR, a specific substrate for BRAF)
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ATP
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ADP-Glo™ Reagent and Kinase Detection Reagent
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Egfr/brafv600E-IN-1 at various concentrations
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Kinase buffer
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Procedure:
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In a 96-well plate, add the kinase, substrate, and Egfr/brafv600E-IN-1 at various concentrations.
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Initiate the reaction by adding ATP.
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Incubate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader.
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Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
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This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
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Cell Lines: A-549, MCF-7, Panc-1, HT-29.
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Reagents:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Egfr/brafv600E-IN-1 at various concentrations
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Complete cell culture medium
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of Egfr/brafv600E-IN-1 and a vehicle control.
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Incubate for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability and determine the IC50 values.
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This flow cytometry-based assay is used to detect and quantify apoptosis.
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Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
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Reagents:
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Annexin V-FITC
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Propidium Iodide (PI)
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Binding Buffer
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Procedure:
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Treat cells with Egfr/brafv600E-IN-1 for a specified time.
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Harvest the cells and wash them with PBS.
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Resuspend the cells in Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry.
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Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
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This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
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Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
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Reagents:
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Propidium Iodide (PI) staining solution
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RNase A
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70% Ethanol (for fixation)
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Procedure:
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Treat cells with Egfr/brafv600E-IN-1 for a specified time.
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Harvest the cells and fix them in ice-cold 70% ethanol.
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Wash the fixed cells with PBS.
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Treat the cells with RNase A to remove RNA.
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Stain the cells with PI staining solution.
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Analyze the cells by flow cytometry.
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Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
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Experimental Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of Egfr/brafv600E-IN-1.
Signaling Pathways
Egfr/brafv600E-IN-1 exerts its anticancer effects by inhibiting the EGFR and BRAF V600E signaling pathways, which are critical for cell proliferation, survival, and differentiation.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
BRAF V600E Signaling Pathway:
Caption: BRAF V600E signaling pathway and the point of inhibition.
This technical guide provides a foundational understanding of Egfr/brafv600E-IN-1 for research and development purposes. For further details, consulting the primary literature is recommended.
